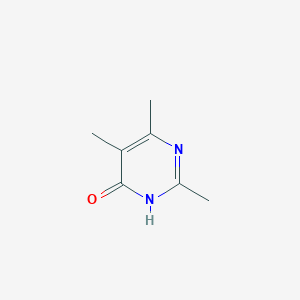

2,5,6-Trimethylpyrimidin-4-ol

Description

2,5,6-Trimethylpyrimidin-4-ol is a pyrimidine derivative characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The compound features three methyl groups at positions 2, 5, and 6, along with a hydroxyl group at position 4. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their electronic properties and hydrogen-bonding capabilities.

Properties

IUPAC Name |

2,4,5-trimethyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-4-5(2)8-6(3)9-7(4)10/h1-3H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXKUCQZIIOIEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(NC1=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00557549 | |

| Record name | 2,5,6-Trimethylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89943-15-7 | |

| Record name | 2,5,6-Trimethyl-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89943-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5,6-Trimethylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2,5,6-Trimethylpyrimidin-4-ol is a heterocyclic compound with significant potential in various biological applications. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic properties, supported by recent research findings and case studies.

Structure and Properties

The compound is characterized by its pyrimidine ring structure with three methyl groups at positions 2, 5, and 6, and a hydroxyl group at position 4. This unique configuration contributes to its biological properties.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Salmonella typhimurium | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

The compound showed a significant zone of inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent. The Minimum Inhibitory Concentration (MIC) values suggest effective activity at relatively low concentrations .

Anticancer Activity

In vitro studies have indicated that this compound possesses anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines.

Table 2: Anticancer Efficacy of this compound

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

| HeLa (Cervical Cancer) | 25 |

The IC50 values indicate that the compound effectively reduces cell viability in a dose-dependent manner. The mechanism appears to involve apoptosis induction and cell cycle arrest .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial folate biosynthesis, which is crucial for bacterial growth and survival.

- Induction of Apoptosis : In cancer cells, it promotes apoptotic pathways leading to programmed cell death.

- Antioxidant Properties : The hydroxyl group contributes to its antioxidant capacity, which may protect cells from oxidative stress .

Case Studies

A recent study evaluated the compound's effectiveness in combination therapies for enhanced efficacy against resistant bacterial strains. The results indicated that when used alongside traditional antibiotics, the compound significantly improved the overall antibacterial effect by reducing resistance mechanisms .

Another case study focused on the compound's role in cancer treatment protocols. It was found that combining this compound with chemotherapeutic agents enhanced the sensitivity of cancer cells to treatment, suggesting its potential as an adjuvant therapy .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 2,5,6-Trimethylpyrimidin-4-ol and related compounds:

Key Differences in Properties and Reactivity

Substituent Effects on Electronic Properties: Methyl groups (-CH₃) in this compound are electron-donating, increasing ring electron density. This contrasts with amino groups (-NH₂) in 2,5,6-Triamino-4-pyrimidinol, which are stronger electron donors, enhancing solubility and reactivity in polar media . Methoxy groups (-OCH₃) in pyridine derivatives (e.g., 2,3,6-Trimethoxypyridin-4-ol) provide steric bulk and moderate electron donation, influencing catalytic or binding interactions .

Biological Activity :

- Trimethoprim Related Compound A (C₁₄H₁₇N₃O₄) demonstrates the impact of a trimethoxybenzyl substituent, which is critical for antibacterial activity in dihydrofolate reductase inhibitors . In contrast, methyl-substituted pyrimidines may exhibit different pharmacokinetic profiles due to reduced polarity.

Molecular Weight and Applications :

Solubility and Stability Considerations

- This compound: Predicted to exhibit moderate water solubility due to the hydroxyl group, but higher lipophilicity compared to amino-substituted analogs.

- 2,5,6-Triamino-4-pyrimidinol: Increased water solubility from amino groups, enabling use in aqueous reaction systems .

- Trimethoprim Related Compound A : Low solubility in water (common for lipophilic antibiotics), requiring formulation adjuvants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.